molecular formula C16H17N3O2S2 B5811606 N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5811606
M. Wt: 347.5 g/mol
InChI Key: WYLKWKYKWGCRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is synthesized through a complex process and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or proteins. This could explain its ability to affect various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Some of these effects include the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the regulation of ion channels. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is its ability to affect various biochemical and physiological processes. This makes it an important tool for researchers in various fields. However, the compound has some limitations for lab experiments. For example, its complex synthesis process can make it difficult to obtain in large quantities. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. One area of research could be to further explore its mechanism of action. This could help to identify new targets for drug discovery and improve our understanding of its biochemical and physiological effects. Another area of research could be to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Finally, researchers could explore new synthesis methods for this compound that could make it more accessible for lab experiments.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a complex process that involves several steps. The first step involves the reaction of 2,5,6-trimethylthieno[2,3-d]pyrimidine-4-thiol with 2-bromoacetic acid to form 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid. The second step involves the reaction of 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid with 2-(chloromethyl)furan to form this compound.

Scientific Research Applications

N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been widely used in scientific research due to its unique properties. The compound has been found to have a range of biochemical and physiological effects, making it an important tool for researchers in various fields. Some of the areas where this compound has been used include cancer research, drug discovery, and neurobiology.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-9-10(2)23-16-14(9)15(18-11(3)19-16)22-8-13(20)17-7-12-5-4-6-21-12/h4-6H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLKWKYKWGCRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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